molecular formula C14H13ClO B14760438 3-Chloro-2-ethoxy-1,1'-biphenyl

3-Chloro-2-ethoxy-1,1'-biphenyl

Cat. No.: B14760438
M. Wt: 232.70 g/mol
InChI Key: OTKUCULRIUQMPL-UHFFFAOYSA-N
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Description

3-Chloro-2-ethoxy-1,1'-biphenyl is a substituted biphenyl compound featuring a chlorine atom at the 3-position and an ethoxy group (-OCH₂CH₃) at the 2-position of one phenyl ring. This structural configuration imparts distinct electronic and steric properties, making it valuable in synthetic chemistry, material science, and pharmaceutical intermediates. The ethoxy group enhances solubility in organic solvents compared to non-polar biphenyl derivatives, while the chlorine atom influences reactivity and intermolecular interactions .

Properties

Molecular Formula

C14H13ClO

Molecular Weight

232.70 g/mol

IUPAC Name

1-chloro-2-ethoxy-3-phenylbenzene

InChI

InChI=1S/C14H13ClO/c1-2-16-14-12(9-6-10-13(14)15)11-7-4-3-5-8-11/h3-10H,2H2,1H3

InChI Key

OTKUCULRIUQMPL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1Cl)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-ethoxy-1,1’-biphenyl can be achieved through several methods, including:

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

    Direct Chlorination and Ethoxylation: Another approach involves the direct chlorination of biphenyl followed by ethoxylation.

Industrial Production Methods: Industrial production of 3-Chloro-2-ethoxy-1,1’-biphenyl often relies on scalable and cost-effective methods such as the Suzuki-Miyaura coupling. This method is favored due to its high yield and the availability of reagents .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituted biphenyls exhibit variations in melting/boiling points, solubility, and steric hindrance based on substituent type and position. Key comparisons include:

Compound Name Substituents Melting Point (°C) Boiling Point (°C) Density (g/cm³) Key Applications
3-Chloro-2-ethoxy-1,1'-biphenyl Cl (3), -OCH₂CH₃ (2) Not reported ~300 (estimated) ~1.1 (estimated) Pharmaceuticals, MOF linkers
2-Chlorobiphenyl (CAS 2051-60-7) Cl (2) 32–34 274 1.1499 Intermediate, research
3-Chloro-2-methyl-1,1'-biphenyl Cl (3), -CH₃ (2) Not reported Not reported Not reported Pesticide intermediate (2MB3C)
2-Bromo-3'-chloro-1,1'-biphenyl Br (2), Cl (3') Not reported Not reported Not reported Polymers, dyes, pigments

Key Observations :

  • Polarity and Solubility : The ethoxy group in this compound increases polarity compared to methyl or halogen substituents, enhancing solubility in polar aprotic solvents .
  • Thermal Stability : Higher boiling points are observed in ethoxy-substituted derivatives due to increased molecular weight and intermolecular interactions (e.g., estimated ~300°C vs. 274°C for 2-Chlorobiphenyl) .

Environmental and Toxicological Profiles

  • This compound: Limited data, but biphenyl derivatives with halogen and alkoxy groups are often classified as persistent organic pollutants (POPs). Ethoxy groups may reduce volatility (semi-volatile organic compound, SVOC) compared to methyl derivatives .
  • 2-Chlorobiphenyl : Classified as environmentally hazardous (H410: toxic to aquatic life with long-lasting effects) .

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